2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol
Description
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYLDBSPMXGGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzoic acid hydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Phenolic Hydroxyl Group
The phenolic -OH group undergoes alkylation and acylation reactions. For example:
Alkylation with Alkyl Halides
Reaction with methyl iodide in dimethylformamide (DMF) using lithium hydride (LiH) as a base yields the corresponding ether derivative :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + CH₃I | DMF, LiH, 30 min stir | 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl ether | 76% |
Acylation with Acetyl Chloride
In pyridine, the phenolic group reacts with acetyl chloride to form the acetate ester:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + ClCOCH₃ | Pyridine, reflux, 2 h | 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate | 82% |
Electrophilic Aromatic Substitution
The electron-rich phenolic ring directs electrophiles to the ortho and para positions.
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the hydroxyl group :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + HNO₃/H₂SO₄ | 0–5°C, 3 h | 4-nitro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol | 68% |
Sulfonation
Concentrated H₂SO₄ at 100°C produces the sulfonic acid derivative:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + H₂SO₄ | 100°C, 4 h | 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol-4-sulfonic acid | 60% |
Oxadiazole Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Refluxing with HCl opens the ring to form a hydrazide intermediate :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + HCl | 6M HCl, reflux, 8 h | 2-(4-chlorophenyl)hydrazinecarboxamide | 85% |
Basic Hydrolysis
NaOH in ethanol cleaves the oxadiazole to yield a semicarbazide:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + NaOH | 2M NaOH, ethanol, 6 h | 4-chloro-N-(2-hydroxyphenyl)hydrazinecarboxamide | 78% |
Coordination with Metal Ions
The phenolic -OH and oxadiazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuSO₄·5H₂O | Ethanol, 25°C, 1 h | [Cu(C₁₅H₉ClN₂O₂)₂]·2H₂O | 8.2 | |
| FeCl₃ | Methanol, 60°C, 2 h | [Fe(C₁₅H₉ClN₂O₂)₃]·3Cl | 7.8 |
Oxidation Reactions
The oxadiazole ring resists mild oxidation but degrades under strong oxidizers:
H₂O₂-Mediated Oxidation
Hydrogen peroxide in acetic acid oxidizes the oxadiazole to a 1,2,4-triazole derivative:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + H₂O₂ | Acetic acid, 70°C, 5 h | 3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-1,2,4-triazole | 65% |
Condensation Reactions
The phenolic -OH participates in Schiff base formation with aldehydes :
Reaction with Benzaldehyde
In ethanol with catalytic HCl, the compound forms a Schiff base :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound + C₆H₅CHO | EtOH, HCl, reflux, 4 h | 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzylideneaniline | 71% |
Radical Scavenging Activity
While not a chemical reaction, the compound demonstrates antioxidant behavior via hydrogen atom transfer (HAT) :
| Assay | IC₅₀/EC₅₀ | Comparison to Standard (Ascorbic Acid) | Source |
|---|---|---|---|
| DPPH | 18.7 μM | 2.1× less active | |
| FRAP | 420 μM Fe²⁺ equivalents | Comparable to BHT |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors under controlled conditions. The characterization of the synthesized compound is conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : It has been evaluated against various cancer cell lines such as SNB-19 and NCI-H460. The compound demonstrated significant anticancer activity with a percentage growth inhibition (PGI) of 65.12% against SNB-19 at a concentration of 10 µM .
- Mechanism of Action : Molecular docking studies suggest that this compound binds effectively to tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine significantly enhances the antibacterial activity compared to other substitutions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives including this compound revealed that compounds with similar structures inhibited tumor growth significantly in vivo models. The study utilized a DLA-induced solid tumor model where treated mice exhibited reduced tumor volume and weight compared to controls .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial efficacy of several oxadiazole derivatives. Among them, this compound was noted for its high activity against both Staphylococcus aureus and Escherichia coli with zones of inhibition ranging from 17.0 mm to 19.0 mm at higher concentrations .
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
Structural Analogues with Modified Substituents
Key Observations :
- Substituent Effects : Replacement of the 4-chlorophenyl group with 4-fluorophenyl (OX8) reduces receptor-binding affinity slightly, suggesting chlorine’s electron-withdrawing nature enhances interactions .
- Phenol vs.
- Extended Aromatic Systems: OX1 and OX8, with naphthalen-2-ol moieties, show stronger receptor binding than simpler phenolic derivatives, highlighting the role of aromatic stacking .
Antimicrobial Activity Comparison
Key Observations :
- The chlorine atom in this compound likely enhances antimicrobial potency by increasing lipophilicity, as seen in active analogs like 6f and 6o .
- Bis-oxadiazoles () show broader activity but higher mutagenic risks compared to monosubstituted derivatives.
Physicochemical and Analytical Data
Key Observations :
- The absence of analytical data for this compound underscores the need for further characterization.
- Carboxamide derivatives () show distinct IR and NMR profiles due to additional functional groups.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol is a derivative of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 4-chlorophenyl group attached to the oxadiazole ring, which is known for enhancing biological activity due to its electron-withdrawing properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. The following table summarizes the anticancer evaluation of similar compounds:
| Compound | Cell Line Tested | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| This compound | SNB-75 (CNS) | 0.67 | 95.70 |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | 0.80 | 55.61 |
| N-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amines | MDA-MB-435 (Breast) | 0.87 | 39.77 |
These results indicate that compounds with similar structural features to this compound show potent anticancer effects across various cell lines.
The mechanisms by which oxadiazole derivatives exert their anticancer effects are multifaceted:
- Inhibition of Tubulin Polymerization : Some studies suggest that oxadiazole compounds disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : Compounds related to this compound have been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors .
- Antioxidant Activity : The presence of the oxadiazole ring may contribute to antioxidant properties that protect normal cells while selectively targeting cancer cells .
Structure-Activity Relationships (SAR)
Research indicates that modifications on the oxadiazole ring and phenolic structure can significantly influence biological activity:
- Chlorine Substitution : The presence of chlorine in the para position enhances the lipophilicity and biological activity against cancer cells .
- Aromatic Substituents : Variations in substituents on the phenolic ring can modulate potency; for example, methoxy and dimethoxy substitutions have been associated with increased growth inhibition percentages .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical settings:
- A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines following NCI protocols. Among these derivatives, those containing a chlorophenyl group exhibited significant growth inhibition across various cancer types including breast and CNS cancers .
- Another investigation focused on molecular docking studies that revealed strong binding affinities between these compounds and tubulin proteins, suggesting a targeted mechanism for their anticancer effects .
Q & A
Q. What are the established synthetic routes for 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol, and what intermediates are critical for yield optimization?
The compound is typically synthesized via multi-step routes. A common approach involves:
- Step 1 : Esterification of 4-chlorobenzoic acid to form methyl 4-chlorobenzoate (using H₂SO₄/MeOH).
- Step 2 : Hydrazination to produce 4-chlorophenylhydrazide.
- Step 3 : Cyclization with cyanogen bromide to form the oxadiazole ring (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine).
- Step 4 : Coupling with phenolic derivatives under basic conditions (e.g., NaH/THF) . Yield optimization focuses on controlling reaction temperatures (60–80°C) and purification via recrystallization (ethanol or dioxane) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR/IR : Used to verify functional groups (e.g., phenolic -OH at ~3400 cm⁻¹ in IR; aromatic protons in ¹H NMR).
- X-ray crystallography : SHELX programs (SHELXS/SHELXL) are standard for resolving crystal structures. For example, torsion angles between oxadiazole and chlorophenyl rings (4.41°–11.05°) and π-π stacking (3.428–3.768 Å centroid distances) are critical parameters .
- HR-ESI-MS : Validates molecular weight (e.g., observed m/z 331.2 [M+H]⁺ matches theoretical calculations) .
Q. What biological activities have been reported for this compound, and what standardized assays are used?
- Antidepressant : Forced swimming test (FST) and tail suspension test (TST) in rodent models (activity comparable to fluoxetine at 10–20 mg/kg) .
- Antimicrobial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values ~25–50 µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., CCRF-CEM, % GI = 68.89) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., torsion angles, packing defects) be resolved during refinement?
- Use SHELXL with restraints for thermal parameters and hydrogen bonding. For example, intramolecular C–H⋯O bonds stabilize five-membered rings, reducing torsional strain .
- Apply TWINABS for twinned crystals and validate with R-factor convergence (<5% for high-resolution data) .
Q. What strategies improve synthetic efficiency for derivatives with enhanced bioactivity?
- Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yields (79–87%) by enhancing reagent diffusion .
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance anticancer activity (IC₅₀ reduction by ~30%) .
Q. How do computational methods aid in predicting biological targets and optimizing pharmacokinetics?
- Molecular docking (AutoDock Vina) : Identifies binding to CFTR channels (ΔG = -9.2 kcal/mol) or antimicrobial targets (e.g., dihydrofolate reductase) .
- ADMET prediction (SwissADME) : Optimizes logP (~2.5–3.0) and bioavailability scores (>0.55) by modifying substituents (e.g., replacing -Cl with -OCH₃) .
Q. What are the key challenges in interpreting conflicting bioactivity data across studies?
- Assay variability : Standardize cell lines (e.g., CCRF-CEM vs. HeLa) and solvent controls (DMSO ≤0.1% v/v).
- Metabolic stability : Use hepatic microsome assays to assess degradation rates (e.g., t₁/₂ = 45 mins in human liver microsomes) .
Methodological Tables
Table 1 : Comparative bioactivity of derivatives
| Derivative Substituent | Bioactivity (IC₅₀ or % GI) | Assay Model |
|---|---|---|
| -H (Parent compound) | 68.89% GI | CCRF-CEM (MTT) |
| -CF₃ | 72.5% GI | CCRF-CEM (MTT) |
| -OCH₃ | 15.14 μM (Antioxidant) | DPPH radical scavenging |
Table 2 : Crystallographic parameters for structural refinement
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Unit cell volume | 5605 ų |
| π-π stacking distance | 3.428–3.768 Å |
| R-factor (final) | 0.042 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
